Crucial 5-Carbonitrile Group Enables Key Pharmacophoric Interaction for EGFR Inhibition
The presence of the 5-carbonitrile group in 4-Chloro-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile is a key differentiator. In a related series of pyrimidine-5-carbonitriles, this group acts as a critical hydrogen bond acceptor in the ATP-binding pocket of EGFR. The most potent compound in that series (11b) achieved an IC50 of 0.09 µM against wild-type EGFR (EGFRWT) [1]. This activity is contingent on the 5-carbonitrile functionality, which is absent in the commercially available analog 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine (CAS 1354749-13-5), making the target compound the structurally prerequisite scaffold for this mode of action.
| Evidence Dimension | Inhibitory activity against wild-type EGFR (EGFRWT) |
|---|---|
| Target Compound Data | Not available (scaffold compound) |
| Comparator Or Baseline | Compound 11b (a 5-carbonitrile derivative): IC50 = 0.09 µM |
| Quantified Difference | N/A (Scaffold vs. active derivative comparison) |
| Conditions | In vitro EGFRWT HTRF assay |
Why This Matters
This confirms that the 5-carbonitrile motif is a pharmacophoric requirement for potent EGFR inhibition, a property not achievable with the non-carbonitrile analog (CAS 1354749-13-5), guiding rational compound selection for kinase inhibitor programs.
- [1] Nasser, A. A., et al. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Org. Biomol. Chem. 2020, 18, 7608-7634. DOI: 10.1039/d0ob01557a. View Source
